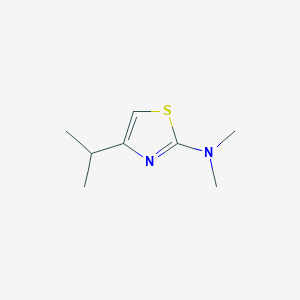
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is an organic compound with a thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with dimethylamine and isopropylamine.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline
- N,N-Dimethyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)aniline
Uniqueness
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
85656-44-6 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-propan-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(9-7)10(3)4/h5-6H,1-4H3 |
InChI Key |
QRYOBASSRUOZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
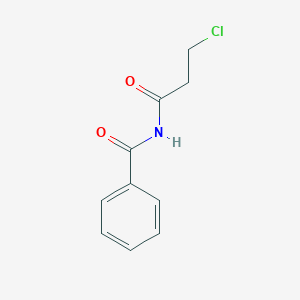
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)


![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
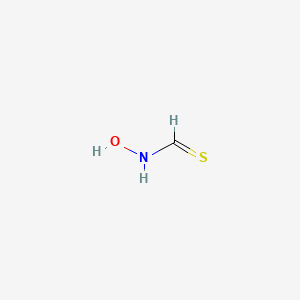
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
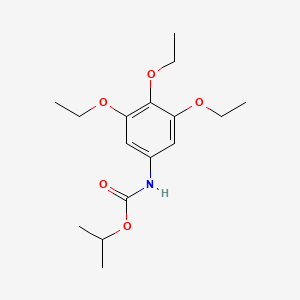
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)
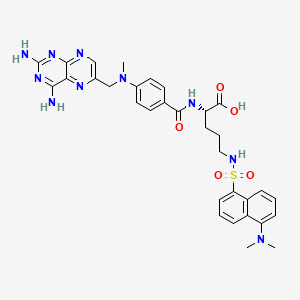
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

